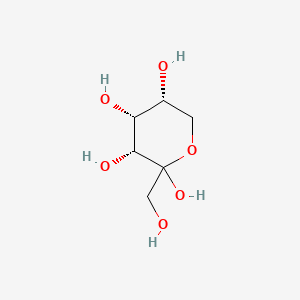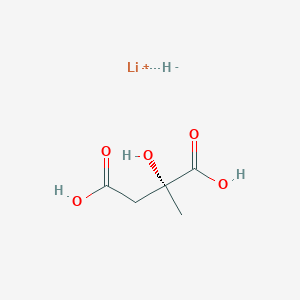![molecular formula C24H28ClN3OS B10783148 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide is a synthetic compound known for its intriguing structural complexity and multifaceted applications in scientific research. This compound has garnered attention due to its potential medicinal properties and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide typically involves multi-step chemical reactions. One common method includes the following steps:
Formation of 2-chlorothioxanthone: : Starting with thioxanthone, chlorination is achieved using thionyl chloride, yielding 2-chlorothioxanthone.
Alkylation: : The 2-chlorothioxanthone undergoes an alkylation reaction with 1-(3-chloropropyl)piperazine, leading to the formation of the intermediate 3-(2-chlorothioxanthen-9-ylidene)propyl)piperazine.
Amidation: : Finally, the intermediate is reacted with N-methylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would scale up these synthetic steps, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. Process parameters, including temperature, pressure, and reagent concentrations, are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : In the presence of oxidizing agents like potassium permanganate, it can form sulfoxides or sulfones.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce it to amines or other derivatives.
Substitution: : Halogenation reactions can occur under specific conditions, allowing substitution of the chlorine atom.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, acetonitrile. Typical conditions involve controlled temperatures (0-60°C) and specific pH levels, depending on the desired reaction.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
This compound has numerous applications:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Studies on cellular transport and receptor binding.
Medicine: : Investigated for potential use in neuropharmacology due to its interaction with neural receptors.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It interacts with specific neural receptors, potentially modulating neurotransmitter activity.
Pathways: : It can influence signaling pathways linked to cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[4-[(3Z)-3-(2-chlorophenothiazylidene)propyl]piperazin-1-yl]-N-methylpropanamide: : Similar structure but with phenothiazine instead of thioxanthene.
2-chlorothioxanthone: : A precursor with simpler structure.
Highlighting Uniqueness
What sets 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide apart is its unique interaction with neural receptors, making it a valuable compound for neuropharmacological research.
Properties
Molecular Formula |
C24H28ClN3OS |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6- |
InChI Key |
WXFFTUKVTRHPLQ-SWNXQHNESA-N |
Isomeric SMILES |
CNC(=O)CCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)



![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

![(3S,7R,7aR)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783160.png)
![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)
